Dibenamine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibenamine can be synthesized through the reaction of benzyl chloride with N,N-dibenzylamine in the presence of a base. The reaction typically occurs at temperatures ranging from 20 to 75 degrees Celsius . The process involves the following steps:
- Addition of benzyl chloride to N,N-dibenzylamine.
- Reaction in the presence of a base such as sodium hydroxide.
- Purification through column chromatography to obtain the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated purification systems enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Dibenamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in this compound can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: this compound can be oxidized or reduced under specific conditions to yield various products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide and other bases.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted derivatives of this compound.
- Oxidized or reduced forms of the compound .
Scientific Research Applications
Dibenamine has a wide range of applications in scientific research:
Mechanism of Action
Dibenamine exerts its effects by irreversibly binding to adrenergic receptors, thereby blocking the action of adrenergic agonists such as epinephrine. This leads to a decrease in blood pressure and other physiological effects associated with adrenergic stimulation . The compound primarily targets alpha-adrenergic receptors, interfering with the normal signaling pathways and resulting in adrenergic blockade .
Comparison with Similar Compounds
Phenoxybenzamine: Another adrenergic blocker with similar properties but different chemical structure.
Prazosin: An alpha-adrenergic blocker used to treat hypertension.
Dobutamine: A beta-adrenergic agonist with different pharmacological effects.
Uniqueness of Dibenamine: this compound is unique due to its irreversible binding to adrenergic receptors, which provides a prolonged duration of action compared to other adrenergic blockers . This property makes it particularly useful in research and therapeutic applications where sustained adrenergic blockade is desired .
Properties
IUPAC Name |
N,N-dibenzyl-2-chloroethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN/c17-11-12-18(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-10H,11-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSLWSSUWNCJILM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCCl)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20199001 | |
Record name | Dibenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20199001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
ALPHA-ADRENERGIC BLOCKING AGENTS BIND SELECTIVELY TO ALPHA CLASS OF ADRENERGIC RECEPTORS & THEREBY INTERFERE WITH CAPACITY OF SYMPATHOMIMETIC AMINES TO INITIATE ACTIONS AT THESE SITES. ...DIBENAMINE BIND/S/ COVALENTLY TO ALPHA RECEPTOR & PRODUCE/S/ IRREVERSIBLE & INSURMOUNTABLE TYPE OF BLOCKADE., ...DIBENAMINE HAS RELATIVELY LOW ANTIHISTAMINIC ACTIVITY... | |
Record name | DIBENAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2086 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
OILY LIQUID | |
CAS No. |
51-50-3 | |
Record name | N-(2-Chloroethyl)dibenzylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51-50-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dibenamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051503 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20199001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIBENAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43EXU2S56H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | DIBENAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2086 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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